molecular formula C15H14ClNO3 B2641150 methyl 4-(4-chlorophenyl)-5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylate CAS No. 881041-99-2

methyl 4-(4-chlorophenyl)-5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylate

Cat. No.: B2641150
CAS No.: 881041-99-2
M. Wt: 291.73
InChI Key: KDTYLEPRBQONRS-UHFFFAOYSA-N
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Description

Methyl 4-(4-chlorophenyl)-5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylate is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a pyrrole ring substituted with a formyl group, a chlorophenyl group, and a carboxylate ester group. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(4-chlorophenyl)-5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylate can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-chlorobenzaldehyde with 2,4-pentanedione in the presence of an acid catalyst can lead to the formation of the desired pyrrole derivative. The reaction conditions typically involve refluxing the reactants in a suitable solvent such as ethanol or methanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents used in the synthesis are often recycled to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-chlorophenyl)-5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(4-chlorophenyl)-5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(4-bromophenyl)-5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylate: Similar structure but with a bromine atom instead of chlorine.

    Methyl 4-(4-fluorophenyl)-5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylate: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

Methyl 4-(4-chlorophenyl)-5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylate is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can affect the compound’s binding affinity to molecular targets .

Properties

IUPAC Name

methyl 4-(4-chlorophenyl)-5-formyl-1,2-dimethylpyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3/c1-9-13(15(19)20-3)14(12(8-18)17(9)2)10-4-6-11(16)7-5-10/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDTYLEPRBQONRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N1C)C=O)C2=CC=C(C=C2)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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